1-(2,3-Difluorophenyl)-octan-2-ol
Description
1-(2,3-Difluorophenyl)-octan-2-ol is a fluorinated secondary alcohol characterized by an octan-2-ol backbone substituted with a 2,3-difluorophenyl group at the 1-position. The compound’s structure combines a long hydrophobic alkyl chain with electron-withdrawing fluorine atoms on the aromatic ring, which may enhance metabolic stability and influence lipophilicity.
Properties
Molecular Formula |
C14H20F2O |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)octan-2-ol |
InChI |
InChI=1S/C14H20F2O/c1-2-3-4-5-8-12(17)10-11-7-6-9-13(15)14(11)16/h6-7,9,12,17H,2-5,8,10H2,1H3 |
InChI Key |
QWZUZQCNPQBTSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC1=C(C(=CC=C1)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Target Compound :
- The patent compound’s pyrrolo-pyridazine backbone introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible octan-2-ol chain in this compound.
- The target compound’s longer alkyl chain may increase lipophilicity (logP ~5–6 estimated) compared to the patent compound’s fused heterocycle (logP ~3–4 inferred from HPLC retention) .
Goxalapladib (CAS-412950-27-7)
Goxalapladib, reported in Pharmaceutical Forum (2006), is a 1,8-naphthyridine derivative with a 2-(2,3-difluorophenyl)ethyl side chain:
Comparison with Target Compound :
- Goxalapladib’s extended π-conjugated naphthyridine system and tertiary amide groups enhance target binding specificity, whereas this compound lacks such pharmacophoric features.
Data Table: Key Comparative Parameters
Key Findings and Limitations
- Structural Flexibility vs.
- Fluorine Positioning : The 2,3-difluorophenyl group in all compounds likely improves metabolic stability by blocking cytochrome P450 oxidation sites .
- Limitations : Direct pharmacological or pharmacokinetic data for this compound are absent in the provided evidence. Comparisons rely on structural extrapolation and analog data.
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